![molecular formula C27H34O15 B1150570 海刺果醇 3'-O-[β-D-吡喃糖基-(1-6)-β-D-葡萄糖苷] CAS No. 765316-44-7](/img/structure/B1150570.png)

海刺果醇 3'-O-[β-D-吡喃糖基-(1-6)-β-D-葡萄糖苷]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], also known as HAG, is a flavonoid glycoside found in many plants, particularly in the Apiaceae (Umbelliferae) family . It is a natural coumarin found in the roots of Heracleum stenopterum .

Molecular Structure Analysis

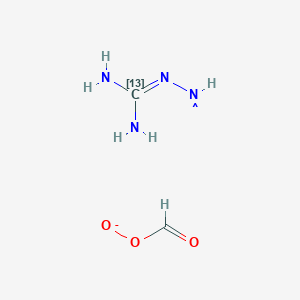

The molecular formula of Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is C27H34O15 . The exact mass is 598.189758 . The compound is characterized by a complex structure with multiple functional groups, including a coumarin core, a furan ring, and a glucopyranoside moiety .Physical And Chemical Properties Analysis

Heraclenol 3’-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] has a molecular weight of 598.55000 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 906.9±65.0 °C at 760 mmHg . The flash point is 502.3±34.3 °C . The refractive index is 1.677 .科学研究应用

Antimicrobial Activity

Heraclenol has demonstrated significant antimicrobial activity, particularly against Uropathogenic Escherichia coli (UPEC) . It has been shown to reduce the bacterial load in a murine catheter UTI model by ≥4 logs . This suggests that Heraclenol could be a potential candidate for the development of new antimicrobial agents.

Antibiofilm Activity

Biofilm formation is a key pathogenic mechanism of UPEC, leading to chronic and recurrent infections . Heraclenol has shown promising results in inhibiting biofilm formation, with a reduction of up to 70% observed in studies . This indicates its potential use in managing biofilm-associated infections.

Histidine Biosynthesis Inhibition

Heraclenol is a natural furocoumarin compound that selectively inhibits histidine biosynthesis . This unique mechanism of action could be leveraged in the development of novel antimicrobial strategies.

Potential for Chemical Modification

The MIC (Minimum Inhibitory Concentration) value of Heraclenol was observed to be high (1024 µg/mL), suggesting that it may not be clinically achievable in human tissues . However, this opens up opportunities for chemical modifications to enhance its potency and lower the MIC value .

Synergistic Action with Other Antimicrobials

Given the high MIC value of Heraclenol, its synergistic action with other antimicrobials may also be studied . This could potentially lead to more effective treatment strategies against resistant bacterial strains.

属性

IUPAC Name |

9-[(2R)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O15/c1-26(2,15(29)9-37-22-20-13(5-6-36-20)7-12-3-4-16(30)41-21(12)22)42-24-19(33)18(32)17(31)14(40-24)8-38-25-23(34)27(35,10-28)11-39-25/h3-7,14-15,17-19,23-25,28-29,31-35H,8-11H2,1-2H3/t14-,15-,17-,18+,19-,23+,24+,25-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQARHVGJIEPHM-PMTISCEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。